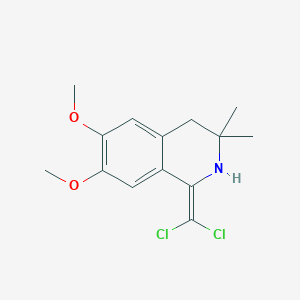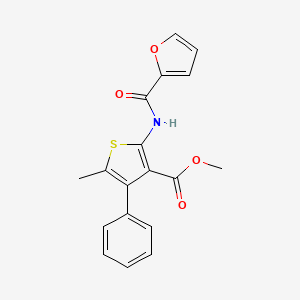
1-(dichloromethylene)-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives often involves multi-step chemical reactions, including acylation, the Bischler-Napieralski reaction, reduction, and salt formation processes. One study reported the synthesis of 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride from 3,4-dimethoxy phenethylamine via these steps, achieving an overall yield of 41.1% (Lin Xi, 2011).
Molecular Structure Analysis
Molecular structure and stereochemistry are crucial for the biological activity of tetrahydroisoquinolines. Studies have utilized X-ray diffractometry to establish absolute configurations of derivatives, revealing that minor structural modifications can significantly influence molecular conformation and, potentially, chemical reactivity and interaction with biological targets (D. Mondeshka et al., 1992).
Chemical Reactions and Properties
Reactivity patterns of tetrahydroisoquinoline derivatives include interactions with acyl chlorides, leading to various reaction products. For instance, 1-methylene-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been shown to react with acyl chlorides to produce 2-oxopyrimido[4,3-a]isoquinoline derivatives, demonstrating the versatility of these compounds in synthesizing heterocyclic structures (V. Granik et al., 1982).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are essential for understanding the behavior of chemical compounds. While specific details on 1-(dichloromethylene)-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline are limited, related studies highlight the importance of crystal structure analysis in elucidating compound stability and potential for formulation (G. Argay et al., 1995).
Chemical Properties Analysis
The chemical properties of tetrahydroisoquinoline derivatives, including acidity, basicity, reactivity towards various reagents, and potential for forming stable salts and complexes, are influenced by their molecular structure. Research into derivatives has provided insights into how substituents affect these properties, offering a basis for predicting the behavior of specific compounds in chemical and biological systems (S. Ju et al., 2013).
Propiedades
IUPAC Name |
1-(dichloromethylidene)-6,7-dimethoxy-3,3-dimethyl-2,4-dihydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO2/c1-14(2)7-8-5-10(18-3)11(19-4)6-9(8)12(17-14)13(15)16/h5-6,17H,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPRDMMCWTUOSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC(=C(C=C2C(=C(Cl)Cl)N1)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Dichloromethylidene)-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{1-[(2,4-dichlorophenoxy)acetyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B5675565.png)
![methyl [2-(trichloromethyl)-1,3-benzodioxol-2-yl]carbamate](/img/structure/B5675569.png)
![7-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5675576.png)
![5-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5675584.png)
![4-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]-2-oxoethyl}-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5675589.png)
![ethyl 3-[(diallylamino)methyl]-4-hydroxy-2-methyl-6-quinolinecarboxylate](/img/structure/B5675591.png)

![methyl 1-({[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-piperidinecarboxylate](/img/structure/B5675612.png)
![N-[2-(dimethylamino)ethyl]-3,4,5-triethoxybenzamide](/img/structure/B5675616.png)
![N-(2,4-dichlorophenyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5675618.png)
![3-{[(3R*,4R*)-4-hydroxy-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-piperidinyl]carbonyl}-1-methyl-2(1H)-pyridinone](/img/structure/B5675626.png)
![N-[(3S*,4R*)-1-(9H-fluoren-2-ylmethyl)-4-isopropylpyrrolidin-3-yl]methanesulfonamide](/img/structure/B5675666.png)
![8-[(4-nitrobenzyl)thio]quinoline](/img/structure/B5675668.png)
![rel-(4aS,8aS)-2-[(4-phenyl-1-piperidinyl)acetyl]octahydro-2,7-naphthyridin-4a(2H)-ol dihydrochloride](/img/structure/B5675678.png)